Utreloxastat

Descripción

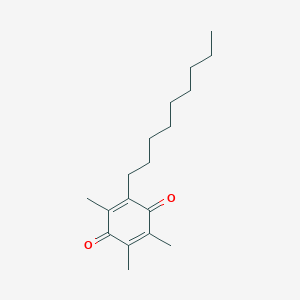

Structure

3D Structure

Propiedades

Número CAS |

1213269-96-5 |

|---|---|

Fórmula molecular |

C18H28O2 |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H28O2/c1-5-6-7-8-9-10-11-12-16-15(4)17(19)13(2)14(3)18(16)20/h5-12H2,1-4H3 |

Clave InChI |

IJWAQTHZBDBIID-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC1=C(C(=O)C(=C(C1=O)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Utreloxastat: A Technical Guide on its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Utreloxastat (formerly PTC857) is an investigational small molecule that has been explored for its therapeutic potential in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis (ALS). The core of its mechanism lies in the modulation of oxidative stress, a key pathological driver in many such conditions. This technical guide provides an in-depth overview of this compound's role in reducing oxidative stress, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways. While the clinical development of this compound for ALS was discontinued due to a lack of efficacy in the Phase 2 CARDINALS trial, the preclinical data and the compound's mode of action remain of scientific interest for understanding the role of oxidative stress and ferroptosis in neurodegeneration.

Introduction to this compound and Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a widely recognized contributor to neuronal cell death in a variety of neurodegenerative diseases. This damaging process can lead to the oxidation of lipids, proteins, and nucleic acids, ultimately culminating in cellular dysfunction and demise. One critical pathway implicated in oxidative stress-mediated cell death is ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.

This compound is an orally bioavailable small molecule designed to specifically target and mitigate the pathological consequences of oxidative stress. It was developed to inhibit key enzymatic drivers of oxidative damage and has been investigated for its potential to slow or prevent neurodegeneration.

Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis

This compound's primary mechanism of action is the inhibition of 15-lipoxygenase (15-LO), a key enzyme in the lipoxygenase family that plays a crucial role in the biosynthesis of inflammatory mediators and the generation of lipid hydroperoxides. By inhibiting 15-LO, this compound exerts its effects through a multi-faceted approach to reduce oxidative stress:

-

Reduction of Lipid Peroxidation: 15-LO catalyzes the peroxidation of polyunsaturated fatty acids, a critical step in the ferroptosis pathway. This compound's inhibition of 15-LO directly reduces the formation of these damaging lipid peroxides.

-

Prevention of Glutathione Depletion: Oxidative stress leads to the depletion of reduced glutathione (GSH), a critical intracellular antioxidant. This compound helps to preserve the pool of reduced glutathione, thereby bolstering the cell's natural antioxidant defenses.

-

Inhibition of Ferroptosis: As a redox-active inhibitor, this compound directly interferes with the ferroptotic cell death cascade. Preclinical studies have indicated that this compound is a potent inhibitor of ferroptosis.

The following diagram illustrates the proposed signaling pathway through which this compound mitigates oxidative stress and ferroptosis.

Quantitative Data on this compound's Effects

Preclinical Potency

| Parameter | Value | Cell Type/Model | Reference |

| Ferroptosis Inhibition (EC50) | ≤98 nM | Not specified |

Phase 1 Clinical Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (

An In-depth Technical Guide to Utreloxastat (2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utreloxastat, also known by its development code PTC857, is an investigational small molecule with the IUPAC name 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione.[1] It is an orally active and blood-brain barrier-permeable compound that was under development by PTC Therapeutics for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and spinal cord, leading to a loss of muscle control.[1] this compound was investigated for its potential to slow the progression of this fatal disease.[1][3] However, its development for ALS was discontinued after a Phase 2 clinical trial failed to meet its primary and secondary endpoints.[4][5][6]

Mechanism of Action

This compound is a potent inhibitor of 15-lipoxygenase (15-LO).[7][8] The proposed mechanism of action centers on the reduction of oxidative stress and the inhibition of ferroptosis, an iron-dependent form of programmed cell death implicated in the pathology of ALS.[3][8] By inhibiting 15-LO, this compound is believed to prevent the depletion of reduced glutathione and reduce oxidative stress, thereby protecting motor neurons from ferroptotic death.[2][8] The enzyme 15-LO is involved in cellular stress, inflammation, and the formation of protein clumps, all of which are thought to contribute to the progression of ALS.[4] Preclinical studies indicated that this compound was more potent at preventing the ferroptotic death of human spinal astrocytes than existing ALS treatments like edaravone and riluzole.[8]

Pharmacological and Physicochemical Properties

This compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, which is a critical feature for drugs targeting neurodegenerative diseases.[2] In preclinical studies with mice, it demonstrated a favorable brain-to-plasma ratio of approximately 10-fold.[2][8]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C18H28O2 |

| Molar Mass | 276.41 g/mol |

| In Vitro Activity | Weak inhibitor of CYP1A2 and 2B6 (IC50 > 5.3 µM)[2] |

Clinical Development Program

The clinical development of this compound for ALS involved a Phase 1 study in healthy volunteers and a subsequent Phase 2 study in patients with ALS.

Phase 1 First-in-Human Study

A first-in-human, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 82 healthy volunteers.[7][8]

Experimental Protocol: Phase 1 Study

-

Study Design: The trial consisted of three parts: a single ascending dose (SAD) component, a multiple ascending dose (MAD) component, and a food effect (FE) component.[3][8]

-

Participant Population: Healthy adult volunteers.[7]

-

Dosage and Administration:

-

Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[8]

-

Secondary Endpoints: Pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and terminal half-life (t1/2).[7][8]

Results: The study concluded that this compound was safe and well-tolerated at single doses up to 1000 mg and multiple doses up to 500 mg daily for 14 days.[5][7][8] No significant safety signals were identified.[7] The pharmacokinetic profile supported a twice-daily dosing regimen with food for further clinical development.[7][8]

Table 2: Summary of Phase 1 Pharmacokinetic Data for this compound

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |

| Tmax (Time to Cmax) | ~4 hours[7][8] | Not specified |

| Terminal Half-life (t1/2) | 20 - 25.3 hours[7][8] | ≥33 hours[7][8] |

| Dose Proportionality | Cmax and AUC increased slightly more than proportionally with dose.[7][9] | Apparent clearance was reduced.[7][9] |

| Food Effect | Administration with food, especially high-fat meals, increased Cmax and AUC.[7][8] | Not applicable |

Phase 2 CARDINALS Study

Based on the promising Phase 1 results, the CARDINALS (PTC857-CNS-001-ALS) trial was initiated to evaluate the efficacy and safety of this compound in patients with ALS.[1][3][10]

Experimental Protocol: Phase 2 CARDINALS Study

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][10]

-

Participant Population: 307 adult patients (ages 18-80) with a diagnosis of definite or probable ALS for no longer than two years.[4][5][10]

-

Dosage and Administration: Participants were randomized to receive either 250 mg of this compound or a matching placebo, administered as an oral solution twice daily for 24 weeks.[1][4][5]

-

Primary Endpoint: The primary efficacy endpoint was a combined measure of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.[5]

-

Secondary Endpoints: Included changes in lung function, muscle strength, quality of life, and levels of neurofilament light chain (NfL), a biomarker of neuronal damage.[4][5]

Results: In late 2024, PTC Therapeutics announced that the CARDINALS trial did not meet its primary or secondary efficacy endpoints.[4][5][6] There was no statistically significant difference in the rate of disease progression between the this compound and placebo groups.[4][6] While a modest numerical benefit was observed, it was not statistically significant (p=0.52).[6] Furthermore, no significant reduction in the biomarker NfL was observed.[4] The drug was found to be safe and well-tolerated, consistent with the Phase 1 findings.[4][6]

Conclusion and Future Directions

This compound is a well-characterized 15-lipoxygenase inhibitor with a favorable safety and pharmacokinetic profile. Despite a strong scientific rationale for its use in ALS, the Phase 2 CARDINALS study failed to demonstrate clinical efficacy in slowing disease progression.[5][6] Consequently, PTC Therapeutics has discontinued the development of this compound for this indication.[5][6] The discrepancy between the promising preclinical data and the clinical trial outcome highlights the challenges in translating neuroprotective strategies from the laboratory to clinical practice in complex diseases like ALS. While the journey of this compound in ALS has concluded, the data generated from its clinical program may still provide valuable insights for future research into the role of oxidative stress and ferroptosis in neurodegeneration.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. alsnewstoday.com [alsnewstoday.com]

- 4. mndassociation.org [mndassociation.org]

- 5. alsnewstoday.com [alsnewstoday.com]

- 6. PTC Therapeutics Reports CardinALS Trial Results for this compound in ALS Patients [synapse.patsnap.com]

- 7. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. neurology.org [neurology.org]

An In-Depth Technical Guide to Utreloxastat (PTC857, EPI-857)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utreloxastat, also known by its synonyms PTC857 and EPI-857, is an investigational small molecule that has been evaluated for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). It is a potent, orally bioavailable, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). The primary mechanism of action of this compound is the reduction of oxidative stress and the inhibition of ferroptosis, a form of iron-dependent programmed cell death implicated in the pathophysiology of various neurodegenerative conditions. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacokinetic properties, and clinical trial outcomes.

Core Mechanism of Action: Inhibition of 15-Lipoxygenase and Ferroptosis

This compound is a redox-active inhibitor of ferroptosis that functions by targeting the enzyme 15-lipoxygenase (15-LO).[1] In pathological states such as ALS, increased oxidative stress leads to the upregulation of 15-LO.[1] This enzyme catalyzes the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1] This process, in the presence of iron, triggers a cascade of events culminating in ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides.[1]

By inhibiting 15-LO, this compound is designed to block the production of these lipid hydroperoxides, thereby reducing oxidative stress, preventing the depletion of reduced glutathione (a key antioxidant), and ultimately inhibiting neuronal cell death via ferroptosis.[1] Preclinical studies have suggested that this compound is a potent protector against neuronal cell death in various in vitro and in vivo models of neurodegeneration.[2]

Signaling Pathway of this compound's Action

Caption: this compound's inhibition of the 15-LO pathway to prevent ferroptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Pharmacology and Drug Metabolism

| Parameter | Value | Source |

| CYP Inhibition | ||

| CYP1A2 IC₅₀ | > 5.3 µM | [1] |

| CYP2B6 IC₅₀ | > 5.3 µM | [1] |

| Other CYP450s IC₅₀ | > 46 µM | [1] |

| CYP Induction (in human hepatocytes at 20 µM) | ||

| CYP2B6 | Induced | [1] |

| CYP3A4 | Induced | [1] |

| CYP1A2 | Not Induced | [1] |

Table 2: Phase 1 Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)

| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋ₜ (ng·hr/mL) | t₁/₂ (hr) |

| 100 mg | 129 ± 53 | 4.0 (2.0-6.0) | 2710 ± 870 | 20.0 ± 2.9 |

| 200 mg | 309 ± 127 | 3.5 (2.0-6.0) | 7110 ± 2400 | 23.9 ± 3.4 |

| 400 mg | 717 ± 296 | 4.0 (2.0-6.0) | 16500 ± 5820 | 25.3 ± 4.5 |

| 600 mg | 1080 ± 411 | 4.0 (3.0-6.0) | 26200 ± 9160 | 24.1 ± 3.7 |

| 1000 mg | 1680 ± 681 | 4.0 (2.0-6.0) | 43600 ± 16100 | 23.4 ± 3.2 |

| Data presented as mean ± SD, with Tₘₐₓ as median (range). Data extracted from Gao L, et al. (2023). |

Table 3: Phase 1 Pharmacokinetics in Healthy Volunteers (Multiple Ascending Doses - Day 14)

| Dose Regimen | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₂₄ (ng·hr/mL) |

| 150 mg QD | 533 ± 162 | 2.0 (1.0-4.0) | 8150 ± 2550 |

| 250 mg BID | 1080 ± 333 | 4.0 (2.0-4.0) | 16600 ± 4980 |

| 500 mg QD | 1340 ± 435 | 3.0 (2.0-4.0) | 20300 ± 6500 |

| Data presented as mean ± SD, with Tₘₐₓ as median (range). Following multiple doses, the terminal half-life was ≥33 hours. Data extracted from Gao L, et al. (2023). |

Clinical Development and Outcomes

This compound progressed to Phase 2 clinical trials for the treatment of ALS.

-

Phase 1: A first-in-human study in healthy volunteers demonstrated that this compound was safe and well-tolerated at single doses up to 1000 mg and multiple doses of 500 mg once daily or 250 mg twice daily for 14 days.[1] The pharmacokinetic profile supported further development.[1]

-

Phase 2 (cardinALS trial): This randomized, double-blind, placebo-controlled trial investigated the efficacy and safety of this compound in patients with ALS.[3] Unfortunately, PTC Therapeutics announced that the trial did not meet its primary or secondary endpoints.[3] There was no significant change in the ALSFRS-R score from baseline to 24 weeks for patients receiving this compound compared to placebo.[3] Additionally, no significant reduction in the neurofilament light chain (NfL), a biomarker of nerve damage, was observed.[3] As a result of these findings, the further development of this compound for ALS was discontinued.[4]

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. However, based on its mechanism of action, the following are representative methodologies for key assays.

15-Lipoxygenase (15-LO) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of 15-LO. The formation of a conjugated diene product from a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid) is monitored spectrophotometrically.

Materials:

-

Purified 15-lipoxygenase enzyme

-

Substrate: Linoleic acid or Arachidonic acid

-

Buffer: Borate buffer or similar, pH 9.0

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a reaction mixture containing the buffer and the 15-LO enzyme in a quartz cuvette.

-

Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm over time. This absorbance change corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

The percent inhibition is determined by comparing the reaction velocity in the presence of the inhibitor to the velocity of a control reaction (containing only the solvent).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cellular Ferroptosis Inhibition Assay (General Protocol)

This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known trigger, such as erastin or RSL3.

Materials:

-

A suitable cell line susceptible to ferroptosis (e.g., HT-1080 fibrosarcoma cells)

-

Cell culture medium and supplements

-

Ferroptosis inducer: Erastin (inhibits the cystine/glutamate antiporter system Xc⁻) or RSL3 (inhibits glutathione peroxidase 4, GPX4)

-

Test compound (this compound)

-

Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell stain like propidium iodide)

-

Plate reader or fluorescence microscope

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 1-2 hours).

-

Induce ferroptosis by adding a known concentration of erastin or RSL3 to the cell culture medium.

-

Include appropriate controls: untreated cells, cells treated with the ferroptosis inducer alone, and cells treated with the test compound alone.

-

Incubate the cells for a period sufficient to induce cell death in the positive control wells (e.g., 24-48 hours).

-

Measure cell viability using a chosen assay. For example, with a CellTiter-Glo® assay, the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

The protective effect of the test compound is determined by the increase in cell viability in the presence of the ferroptosis inducer compared to the inducer-only control.

-

The EC₅₀ value (the concentration of the compound that provides 50% of the maximal protective effect) can be calculated from the dose-response curve.

Experimental Workflow for Preclinical Evaluation

Caption: A generalized workflow for the preclinical and clinical development of this compound.

Conclusion

This compound (PTC857, EPI-857) is a well-characterized inhibitor of 15-lipoxygenase with a clear mechanism of action in preventing ferroptosis. While it demonstrated a favorable safety and pharmacokinetic profile in Phase 1 clinical studies, it unfortunately failed to show efficacy in a Phase 2 trial for the treatment of ALS, leading to the discontinuation of its development for this indication. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the science behind this compound and the broader field of ferroptosis inhibition in neurodegenerative diseases.

References

- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (PTC857) / PTC Therap [delta.larvol.com]

- 3. mndassociation.org [mndassociation.org]

- 4. fiercebiotech.com [fiercebiotech.com]

Utreloxastat's Potential in Proteinopathies: A Technical Guide to Targeting 15-Lipoxygenase in α-Synucleinopathies and Tauopathies

For Immediate Release

This technical whitepaper explores the therapeutic rationale for utreloxastat, a potent 15-lipoxygenase (15-LO) inhibitor, in the treatment of neurodegenerative diseases characterized by protein aggregation, specifically α-synucleinopathies and tauopathies. While this compound's clinical development in Amyotrophic Lateral Sclerosis (ALS) was discontinued, the underlying mechanism of 15-LO inhibition holds significant promise for a broader range of neurodegenerative disorders. This document provides a comprehensive overview of the preclinical evidence, potential mechanisms of action, and relevant clinical data to support further investigation of this compound in these conditions.

Executive Summary

Neuroinflammation and oxidative stress are central pillars in the pathophysiology of both α-synucleinopathies (e.g., Parkinson's disease, Dementia with Lewy Bodies) and tauopathies (e.g., Alzheimer's disease, Frontotemporal Dementia). The enzyme 15-lipoxygenase (15-LO) is a key mediator of these pathological processes, contributing to lipid peroxidation, ferroptosis, and the downstream aggregation of α-synuclein and hyperphosphorylation of tau. Although direct clinical evidence for this compound in these specific diseases is currently unavailable, compelling preclinical studies with other selective 15-LO inhibitors have demonstrated robust neuroprotective effects in relevant animal models. This guide will delve into the scientific foundation for repositioning this compound as a potential disease-modifying therapy for these devastating neurological disorders.

The Role of 15-Lipoxygenase in Neurodegeneration

The 15-lipoxygenase enzyme catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. In the central nervous system, upregulation of 15-LO is associated with increased oxidative stress and neuronal damage. Emerging evidence implicates 15-LO in two critical neurodegenerative pathways:

-

Ferroptosis and α-Synuclein Aggregation: 15-LO is a critical regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. Ferroptosis has been increasingly implicated in the pathogenesis of Parkinson's disease. Inhibition of 15-LO has been shown to protect against ferroptotic cell death and, consequentially, reduce the aggregation of α-synuclein.[1]

-

Tau Hyperphosphorylation: Preclinical studies have revealed a link between 12/15-lipoxygenase (the murine ortholog of human 15-LO) and the hyperphosphorylation of tau protein. This pathological modification of tau is a hallmark of Alzheimer's disease and other tauopathies. The mechanism is believed to involve the activation of key kinases such as cyclin-dependent kinase 5 (cdk5) and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[2]

This compound: Pharmacokinetic Profile

A first-in-human, double-blind, placebo-controlled Phase 1 study in 82 healthy volunteers established the safety and pharmacokinetic profile of this compound. The key findings are summarized below.[3]

| Parameter | Single Ascending Dose (100-1000 mg) | Multiple Ascending Doses (150-500 mg) | Food Effect (500 mg) |

| Time to Cmax (Tmax) | ~4 hours | Not specified | Unaltered by food |

| Terminal Half-life (t1/2) | 20 - 25.3 hours | ≥33 hours | Not specified |

| Cmax and AUC | Increased slightly more than dose-proportionally | Apparent clearance reduced with multiple doses | Increased with food |

| Safety | No marked safety signals up to 1000 mg | Well-tolerated at 500 mg once daily or 250 mg twice daily for 14 days | Well-tolerated |

Preclinical Evidence for 15-LO Inhibition in α-Synucleinopathies

Recent preclinical studies using the 15-LO inhibitor PTC-041 have provided strong proof-of-concept for this therapeutic strategy in models of Parkinson's disease.

| Study Type | Model | Key Findings |

| In vitro | Primary human Parkinson's disease patient-derived fibroblasts | Potent protection from lipid peroxidation and ferroptotic cell death.[1] |

| In vitro | Primary rat neuronal cultures | Prevention of ferroptosis-related neuronal loss and astrogliosis.[1] |

| In vitro | N27 cell line | Prevention of ferroptotic-mediated α-synuclein protein aggregation and nitrosylation. |

| In vivo | Line 61 transgenic mice (overexpressing human α-synuclein) | Protection against α-synuclein aggregation and phosphorylation; prevention of associated neuronal and non-neuronal cell death.[1] |

| In vivo | 6-hydroxydopamine-induced hemiparkinsonian rat model | Protection against motor deficits.[1] |

Experimental Protocols: In vivo α-Synucleinopathy Model

Animal Model: Line 61 transgenic mice, which overexpress human wild-type α-synuclein under the Thy-1 promoter, were used.[1] These mice develop age-dependent motor deficits and α-synuclein pathology.

Drug Administration: PTC-041 was administered to 6-week-old mice daily for 6 weeks.[1]

Pathology Assessment: Following the treatment period, brain tissue was analyzed for α-synuclein aggregation and phosphorylation using immunohistochemistry and biochemical assays. Neuronal and non-neuronal cell death was also quantified.[1]

Behavioral Assessment: Motor function was assessed using standardized behavioral tests.

Preclinical Evidence for 15-LO Inhibition in Tauopathies

Studies utilizing the 12/15-lipoxygenase inhibitor PD146176 in a mouse model of Alzheimer's disease have demonstrated significant effects on both amyloid-β and tau pathology.

| Study Type | Model | Key Findings |

| In vivo | Triple-transgenic (3xTg) mouse model of Alzheimer's disease | Significant improvement in memory deficits; reduction in Aβ levels and deposition; reduction in tau phosphorylation and insoluble tau.[4][5] |

| In vitro | Neuronal cell cultures | The effects on tau and Aβ were shown to be independent of each other.[5] |

Experimental Protocols: In vivo Tauopathy Model

Animal Model: The triple-transgenic (3xTg) mouse model of Alzheimer's disease was utilized. These mice develop both amyloid-β plaques and neurofibrillary tangles.

Drug Administration: 12-month-old 3xTg mice received either PD146176 or a placebo for 12 weeks.[6]

Pathology Assessment: Brain tissue was analyzed for amyloid-β levels and deposition, as well as total and phosphorylated tau levels. Synaptic integrity was also assessed.[6]

Behavioral Assessment: Learning and memory were evaluated using standardized behavioral tasks.[6]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 15-lipoxygenase inhibition in α-synucleinopathies and tauopathies are believed to be mediated through distinct but interconnected signaling pathways.

Caption: this compound inhibits 15-LO, preventing ferroptosis and α-synuclein aggregation.

Caption: this compound inhibits 12/15-LO, reducing tau phosphorylation via cdk5 and SAPK/JNK.

Future Directions and Conclusion

The compelling preclinical data for 15-lipoxygenase inhibitors in models of both α-synucleinopathies and tauopathies provide a strong rationale for investigating this compound in these diseases. The well-characterized safety and pharmacokinetic profile of this compound from its Phase 1 clinical trial further supports its potential for repositioning.

Future research should focus on:

-

Preclinical studies of this compound in animal models of Parkinson's disease and Alzheimer's disease: Direct evaluation of this compound in these models is a critical next step to confirm the therapeutic potential observed with other 15-LO inhibitors.

-

Biomarker development: Identification of relevant pharmacodynamic biomarkers to measure target engagement and downstream effects of 15-LO inhibition in the CNS will be crucial for future clinical trials.

-

Clinical trials in patient populations: Should preclinical studies prove successful, well-designed clinical trials in patients with early-stage α-synucleinopathies or tauopathies would be warranted.

References

- 1. In vitro inhibition of α-Synuclein aggregation and disaggregation of preformed fibers by polyphenol hybrids with 2-conjugated benzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting ferroptosis with the lipoxygenase inhibitor PTC-041 as a therapeutic strategy for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 12/15Lipoxygenase as an emerging therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigational new drug profile of Utreloxastat

An In-depth Technical Profile of Utreloxastat (PTC857)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as PTC857) is an investigational small molecule that acts as a potent, orally active, and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO). Developed by PTC Therapeutics, this compound was primarily investigated for the treatment of amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. The proposed mechanism of action centered on the reduction of oxidative stress and inhibition of ferroptosis, key pathological processes implicated in ALS. Despite a favorable safety and pharmacokinetic profile demonstrated in Phase 1 studies, the Phase 2 CARDINALS trial in ALS patients did not meet its primary or secondary endpoints, leading to the discontinuation of its development for this indication. This document provides a comprehensive technical overview of this compound, summarizing its pharmacology, mechanism of action, and clinical development.

Chemical and Physical Properties

This compound is a small molecule with the following identifiers:

-

IUPAC Name: 2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione[1]

-

Other Names: PTC857, EPI 857[2]

-

CAS Number: 1213269-96-5[1]

-

Molecular Formula: C₁₈H₂₈O₂[3]

-

Molar Mass: 276.420 g·mol⁻¹[1]

Pharmacology and Mechanism of Action

This compound is an inhibitor of 15-lipoxygenase (15-LO), an enzyme that plays a crucial role in the pathways of oxidative stress, inflammation, and protein aggregation.[4][5] Oxidative stress is a central component in the pathology of ALS and is believed to induce ferroptosis, a form of iron-dependent programmed cell death that contributes to the loss of motor neurons.[6]

The proposed mechanism of action for this compound involves the following key steps:

-

Inhibition of 15-Lipoxygenase: this compound directly inhibits the enzymatic activity of 15-LO.[7]

-

Reduction of Oxidative Stress: By blocking 15-LO, this compound is thought to mitigate the downstream effects of oxidative stress.[7][8]

-

Inhibition of Ferroptosis: this compound inhibits ferroptosis by reducing the nonheme iron in 15-LO from its active Fe³⁺ state to its inactive Fe²⁺ state.[6][9] It also prevents the consumption of reduced glutathione, a key antioxidant.[8]

-

Neuroprotection: The reduction in oxidative stress and prevention of ferroptosis are hypothesized to protect motor neurons from damage and death, thereby slowing disease progression in ALS.[7][10]

Preclinical studies suggested that this compound is more potent at inhibiting ferroptosis than existing ALS treatments like edaravone and riluzole.[6][9]

Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in inhibiting ferroptosis.

Non-Clinical and Preclinical Data

In preclinical studies, this compound demonstrated oral bioavailability and was found to be well-distributed into brain tissues in mice, with a brain-to-plasma ratio of approximately 10-fold.[6][8] In vitro studies were conducted to assess the metabolism and drug-drug interaction potential of this compound.[6] It was shown to be a weak inhibitor of CYP1A2 and 2B6.[8] In rats, orally administered radiolabeled this compound was extensively metabolized, with the unchanged parent compound accounting for less than 5% of total radioactivity in plasma.[8] These favorable non-clinical data supported the progression of this compound into human clinical trials.[6]

Table 1: In Vitro Pharmacology of this compound

| Target/Enzyme | Activity | IC₅₀ | Reference |

| 15-Lipoxygenase | Inhibitor | Data not publicly available | [6][8] |

| CYP1A2 | Weak Inhibitor | >5.3 μM | [8] |

| CYP2B6 | Weak Inhibitor | >5.3 μM | [8] |

Clinical Development

This compound progressed to Phase 2 clinical trials for the treatment of ALS before its development was discontinued.

Phase 1 Clinical Trial

A first-in-human, three-part, single-center, double-blind, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in 82 healthy volunteers.[6][11]

-

Part 1 (Single Ascending Dose - SAD): Evaluated single doses of this compound from 100 mg to 1000 mg.[6][11]

-

Part 2 (Multiple Ascending Dose - MAD): Assessed multiple doses of 150 mg to 500 mg administered over 14 days.[6][11]

-

Part 3 (Food Effect - FE): Investigated the impact of low- and high-fat meals on the pharmacokinetics of a single 500 mg dose.[6][7]

The Phase 1 study, with results announced in December 2022, demonstrated that this compound was safe and well-tolerated in healthy participants.[10] No significant safety signals were observed following single doses up to 1000 mg and multiple doses up to 500 mg once daily or 250 mg twice daily for 14 days.[6][11] All adverse events were mild and resolved by the end of the study.[7] The pharmacokinetic data from this trial supported a twice-daily dosing regimen with food for further clinical development.[6][11]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Phase 1)

| Parameter | Single Dose | Multiple Dose | Reference |

| Time to Maximum Plasma Concentration (Tₘₐₓ) | ~4 hours | Not specified | [6][11] |

| Terminal Half-life (t₁/₂) | 20 - 25.3 hours | ≥33 hours | [6][11] |

| Accumulation Ratio (Rₐ꜀꜀) (AUC₀₋ₜₐᵤ) | Not Applicable | ~1.5 (150 mg and 500 mg QD/BID), 2.32 (250 mg BID) | [6] |

AUC: Area Under the Curve, QD: Once Daily, BID: Twice Daily

Phase 2 Clinical Trial (CARDINALS)

The CARDINALS study (NCT05349721) was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy, safety, and tolerability of this compound in adult patients with ALS.[2][12]

-

Objective: To evaluate the efficacy and safety of this compound in ALS patients.[12][13]

-

Patient Population: 307 adults aged 18-80 with a diagnosis of definite or probable ALS.[10][12]

-

Treatment Arms:

-

Duration: A 24-week treatment period, followed by an open-label extension where all participants could receive this compound.[10][14]

-

Primary Endpoint: Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score at 24 weeks.[10]

-

Secondary Endpoints: Included changes in a biomarker of nerve damage, neurofilament light chain (NfL).[10]

Workflow of the CARDINALS Phase 2 Trial

Caption: Simplified workflow of the CARDINALS Phase 2 clinical trial.

PTC Therapeutics announced that the CARDINALS trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score from baseline to 24 weeks for the this compound group compared to placebo.[10] The trial also failed to meet its secondary endpoints, showing no significant reduction in neurofilament light chain (NfL) levels.[10][15] While the drug was found to be safe and well-tolerated, the lack of efficacy and biomarker signals led PTC Therapeutics to discontinue the development of this compound for ALS.[10][15][16]

Conclusion

This compound is a well-characterized inhibitor of 15-lipoxygenase with a clear and compelling mechanism of action for neurodegenerative diseases characterized by oxidative stress and ferroptosis. It demonstrated a favorable safety and pharmacokinetic profile in early clinical development. However, the failure to demonstrate clinical efficacy in the Phase 2 CARDINALS trial for ALS has led to the cessation of its development for this indication. The data and insights gathered from the this compound program may still hold value for future research into the role of 15-LO and ferroptosis in neurodegeneration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. PTC Therapeutics Announces First Patient Dosed in Phase 1 Trial for PTC857 | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 5. PTC Therapeutics Announces First Patient Dosed in Phase 1 Trial for PTC857 | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 6. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alsnewstoday.com [alsnewstoday.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. mndassociation.org [mndassociation.org]

- 11. First-in-Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. neurology.org [neurology.org]

- 13. Study to Assess the Effects of PTC857 Treatment in Participants with Amyotrophic Lateral Sclerosis ALS, Trial ID PTC857-CNS-001-ALS | PTC Therapeutics [clinicaltrials.ptcbio.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. This compound (PTC857) / PTC Therap [delta.larvol.com]

Methodological & Application

Protocol for the Dissolution of Utreloxastat for Research Applications

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing Utreloxastat in their experimental work.

Introduction

This compound, also known as PTC857, is an inhibitor of 15-lipoxygenase (15-LO).[1][2] It is under investigation for its potential therapeutic effects in conditions associated with oxidative stress and inflammation, such as amyotrophic lateral sclerosis (ALS).[2][3][4][5] Proper dissolution of this compound is a critical first step for accurate and reproducible results in in vitro and in vivo research settings. This protocol provides a detailed procedure for the dissolution of this compound.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| Synonyms | PTC857 | [1][2][3][5] |

| Molecular Formula | C18H28O2 | [2][6] |

| Molecular Weight | 276.4 g/mol | [6] |

| CAS Number | 1213269-96-5 | [1][2][6] |

| Appearance | Solid | [7] |

Solubility Data

This compound is a hydrophobic compound with low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

| Solvent | Concentration | Comments | Source |

| DMSO | 50 mg/mL (180.89 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO as it is hygroscopic. | [1] |

| DMSO | 12.5 mg/mL (45.22 mM) | Ultrasonic and warming to 60°C may be required. | [5] |

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile conical microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Water bath or heating block (optional, for warming)

-

Calibrated micropipettes and sterile tips

Workflow for Dissolving this compound:

Caption: A step-by-step workflow for the dissolution of this compound powder.

Procedure:

-

Preparation:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.764 mg of this compound (Molecular Weight = 276.4 g/mol ).

-

-

Dissolution:

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 2.764 mg of this compound.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.[5]

-

If necessary, gentle warming in a water bath or heating block to 37°C or up to 60°C can be applied to aid dissolution.[1][5] Avoid excessive heat to prevent degradation of the compound.

-

Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

-

-

Storage of Stock Solution:

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for the production of leukotrienes.[8][9][10][11] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid.[11][12] By inhibiting FLAP, this compound blocks the synthesis of leukotrienes, thereby exerting its anti-inflammatory effects.[8][9]

Signaling Pathway of this compound Action:

Caption: this compound inhibits the 5-lipoxygenase-activating protein (FLAP).

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: This protocol is a guideline. Researchers should optimize the procedure based on their specific experimental requirements and the purity of the this compound used.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mndassociation.org [mndassociation.org]

- 4. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. This compound | C18H28O2 | CID 46174641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 9. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Utreloxastat Administration in Animal Models of ALS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain detailed quantitative data from preclinical efficacy studies of Utreloxastat (PTC857) in animal models of Amyotrophic Lateral Sclerosis (ALS). The following application notes and protocols are based on the known mechanism of this compound as a 15-lipoxygenase (15-LOX) inhibitor and established methodologies for preclinical ALS research. The data presented in the tables are illustrative and for guidance purposes only.

Introduction

This compound (PTC857) is an orally bioavailable small molecule that functions as a potent inhibitor of 15-lipoxygenase (15-LOX).[1] In the context of neurodegenerative diseases like ALS, the inhibition of 15-LOX is a therapeutic strategy aimed at mitigating oxidative stress and preventing ferroptosis, an iron-dependent form of programmed cell death implicated in motor neuron degeneration.[1] Reactive oxygen species (ROS) upregulate 15-LOX, which in turn leads to the production of lipid peroxides that increase oxidative stress, activate pro-inflammatory glial cells, and ultimately cause ferroptosis.[1] this compound is designed to block this pathway, thereby potentially slowing or preventing neurodegeneration.[1][2]

While promising preclinical studies in multiple animal models were cited as the basis for advancing this compound into human clinical trials, the specific outcomes of these studies are not detailed in the available literature.[2] this compound was investigated in a Phase 2 clinical trial (CARDINALS) for ALS but failed to meet its primary and secondary endpoints, leading to the discontinuation of its development for this indication.[3][4]

These notes provide a framework for designing and executing preclinical studies of 15-LOX inhibitors, such as this compound, in established animal models of ALS.

Data Presentation: Illustrative Preclinical Data

The following tables represent the types of quantitative data that would be collected in a preclinical study of a 15-LOX inhibitor in an ALS animal model, such as the SOD1-G93A mouse.

Table 1: Effect of a 15-LOX Inhibitor on Survival and Motor Function in SOD1-G93A Mice (Illustrative Data)

| Treatment Group | N | Median Survival (Days) | Onset of Motor Deficits (Days) | Rotarod Performance (Seconds at Day 100) |

| Vehicle Control | 20 | 130 ± 5 | 90 ± 4 | 45 ± 10 |

| 15-LOX Inhibitor (Low Dose) | 20 | 140 ± 6 | 98 ± 5 | 75 ± 12* |

| 15-LOX Inhibitor (High Dose) | 20 | 148 ± 5 | 105 ± 4 | 100 ± 15** |

| Wild-Type Control | 20 | N/A | N/A | 180 ± 20 |

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control. This data is for illustrative purposes only.

Table 2: Effect of a 15-LOX Inhibitor on Biomarkers in SOD1-G93A Mice at 120 Days of Age (Illustrative Data)

| Treatment Group | Plasma Neurofilament Light Chain (NfL) (pg/mL) | Spinal Cord 15-LOX Activity (% of Vehicle) | Spinal Cord Malondialdehyde (MDA) (nmol/mg protein) |

| Vehicle Control | 5500 ± 800 | 100 ± 10 | 2.5 ± 0.4 |

| 15-LOX Inhibitor (High Dose) | 2500 ± 500 | 30 ± 8 | 1.2 ± 0.3** |

| Wild-Type Control | 400 ± 100 | 25 ± 5 | 0.8 ± 0.2 |

*Data are presented as mean ± SEM. *p<0.01 compared to Vehicle Control. This data is for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate a 15-LOX inhibitor in an ALS animal model.

Animal Model and Husbandry

-

Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1*G93A)1Gur/J).[5]

-

Source: The Jackson Laboratory.

-

Breeding: Mate transgenic males with B6SJL F1 hybrid females.[5]

-

Genotyping: Identify transgenic offspring via PCR analysis of tail-tip DNA.[5]

-

Controls: Use non-transgenic wild-type littermates as controls.[5]

-

Housing: House animals under a 12:12 hour light-dark cycle with ad libitum access to food and water.[5]

-

Group Size: A minimum of 15-20 animals per group is recommended to achieve statistical power.

Drug Formulation and Administration

-

Formulation: Based on its clinical use, this compound would likely be formulated as an oral solution. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile water.

-

Dosage: While specific preclinical doses for this compound are not published, dosing would be determined by pharmacokinetic and tolerability studies. For a proof-of-concept study, a range of doses (e.g., 10, 30, and 100 mg/kg) could be evaluated.

-

Administration: Administer the drug or vehicle solution orally via gavage once or twice daily. The clinical trials for this compound used twice-daily dosing.[3]

-

Treatment Period: Begin administration at a pre-symptomatic stage (e.g., 60 days of age) and continue until the experimental endpoint.

Behavioral and Motor Function Assessment

-

Rotarod Test:

-

Apparatus: An accelerating rotarod treadmill for mice.

-

Protocol: Acclimate mice to the apparatus for 2-3 days prior to testing. During testing, place the mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes. Record the latency to fall. Perform three trials per mouse and average the results.

-

Frequency: Test weekly or bi-weekly starting from 70 days of age.

-

-

Hanging Wire Test:

-

Apparatus: A wire cage lid suspended above a padded surface.

-

Protocol: Allow the mouse to grip the wire mesh with its forepaws and then invert the lid. Record the time until the mouse falls, with a cut-off time of 60-120 seconds.

-

Frequency: Test weekly or bi-weekly.

-

-

Grip Strength:

-

Apparatus: A grip strength meter with a wire grid.

-

Protocol: Allow the mouse to grasp the grid with its forelimbs and/or all four limbs and gently pull it away horizontally until it releases its grip. Record the peak force.

-

Frequency: Test weekly or bi-weekly.

-

-

Disease Onset and Survival:

-

Onset: Defined as the age at which a mouse shows the first signs of motor impairment, such as hindlimb tremor or a consistent decline in rotarod performance.

-

Endpoint: The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, which is considered a surrogate for late-stage paralysis.[6]

-

Biomarker and Histological Analysis

-

Sample Collection: At the experimental endpoint, collect blood via cardiac puncture and perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brain and spinal cord.

-

Plasma Neurofilament Light Chain (NfL) Analysis:

-

Histology and Immunohistochemistry:

-

Tissue Processing: Post-fix the spinal cord in 4% PFA, cryoprotect in sucrose, and section on a cryostat.

-

Staining:

-

Nissl Staining: To quantify motor neuron loss in the ventral horn of the spinal cord.

-

Immunohistochemistry: Use antibodies against markers such as choline acetyltransferase (ChAT) for motor neurons, Iba1 for microglia, and GFAP for astrocytes to assess neuroinflammation.

-

-

-

Biochemical Assays:

-

Tissue Homogenization: Homogenize fresh-frozen spinal cord tissue.

-

15-LOX Activity Assay: Measure the enzymatic activity of 15-LOX in spinal cord lysates to confirm target engagement.

-

Lipid Peroxidation Assay: Quantify levels of malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) as markers of oxidative stress.

-

Visualizations

References

- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. mndassociation.org [mndassociation.org]

- 4. PTC Therapeutics Reports Key Findings from CardinALS Study on this compound for ALS Patients [synapse.patsnap.com]

- 5. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mice Overexpressing Both Non-Mutated Human SOD1 and Mutated SOD1G93A Genes: A Competent Experimental Model for Studying Iron Metabolism in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 7. Frontiers | Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value [frontiersin.org]

- 8. Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Utreloxastat Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Utreloxastat stock solutions for use in both in vitro and in vivo research settings. Adherence to these guidelines will help ensure solution integrity and reproducibility of experimental results.

Introduction

This compound (also known as PTC857) is an orally active and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LO)[1][2]. By inhibiting 15-LO, this compound mitigates oxidative stress and ferroptosis, an iron-dependent form of programmed cell death[1][2]. These mechanisms make this compound a compound of interest in the study of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), which are characterized by elevated oxidative stress and mitochondrial dysfunction[1].

Solubility Data

Proper solvent selection is critical for preparing effective this compound stock solutions. The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use high-purity, anhydrous solvents to minimize degradation of the compound.

| Solvent System | Application | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | In Vitro | 50 mg/mL (180.89 mM) | Requires sonication and heating to 60°C for complete dissolution[1]. |

| Corn Oil | In Vivo | 66.67 mg/mL (241.20 mM) | Requires sonication and warming to 49.6°C to achieve a clear solution[1]. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 1.25 mg/mL (4.52 mM) | Solvents should be added sequentially to ensure proper mixing and a clear solution[1]. |

| 10% DMSO, 90% Corn Oil | In Vivo | 1.25 mg/mL (4.52 mM) | Requires sonication to achieve a clear solution[1]. |

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 50 mg/mL stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Water bath or heating block capable of maintaining 60°C

-

Bath sonicator

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Dissolution: a. Tightly cap the vial. b. Gently vortex the mixture for 30 seconds. c. Place the vial in a water bath or on a heating block set to 60°C. d. Intermittently sonicate the vial in a bath sonicator for 5-10 minute intervals. e. Between sonication intervals, vortex the solution and return it to the heat source. f. Continue this process until the this compound is completely dissolved, and the solution is clear. Visually inspect the solution against a light source to ensure no solid particles remain.

-

Storage: Once fully dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

Preparation of this compound Formulation for In Vivo Experiments

This protocol details the preparation of a 1.25 mg/mL this compound formulation using a mixed solvent system for oral administration.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline solution (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Protocol:

-

Weighing: Weigh the required amount of this compound powder into a sterile vial.

-

Solvent Preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and vortexing the following components in the specified ratios:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Dissolution: a. Add the prepared vehicle to the vial containing the this compound powder to achieve the final desired concentration of 1.25 mg/mL. b. Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved and the solution is clear[1]. Sonication may be applied if necessary to aid dissolution.

-

Administration: This formulation is suitable for oral gavage. It is recommended to prepare this solution fresh on the day of use.

Signaling Pathway

This compound functions by inhibiting the 15-lipoxygenase (15-LO) enzyme. This enzyme is involved in the production of lipid hydroperoxides, which contribute to oxidative stress and can trigger ferroptosis, a form of iron-dependent cell death implicated in neurodegeneration. By blocking 15-LO, this compound reduces the downstream effects of oxidative damage and cell death.

Caption: Mechanism of action of this compound.

Safety Precautions

-

This compound is a research chemical. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

-

Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO is readily absorbed through the skin and can carry other dissolved substances with it. Avoid direct contact with the skin.

-

Due to the photolabile nature of this compound, it is recommended to handle the compound and its solutions under yellow light conditions and to store them protected from light[3].

References

Application Notes and Protocols for In Vivo Experimental Design Using Utreloxastat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments with Utreloxastat (PTC857), an orally active and blood-brain barrier-permeable inhibitor of 15-lipoxygenase (15-LOX). This compound has been investigated for its therapeutic potential in neurodegenerative diseases, primarily by mitigating oxidative stress and inhibiting ferroptosis, a form of iron-dependent cell death.[1][2][3][4] Although its development for amyotrophic lateral sclerosis (ALS) was discontinued due to a lack of efficacy in Phase 2 clinical trials, its mechanism of action remains a valuable tool for preclinical research in various disease models involving oxidative stress and ferroptosis.[5][6][7]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of 15-lipoxygenase (15-LOX), a key enzyme in the ferroptosis pathway.[1][3][4] Oxidative stress leads to the upregulation of 15-LOX, which in turn promotes the peroxidation of polyunsaturated fatty acids within cell membranes. This lipid peroxidation, coupled with the presence of intracellular iron, leads to cell death. By inhibiting 15-LOX, this compound is thought to reduce the formation of lipid peroxides, thereby protecting cells from ferroptotic death.[1][3][4] This mechanism suggests its potential utility in studying and potentially treating conditions where oxidative stress and ferroptosis are implicated.[1][2][3][4]

Caption: this compound's mechanism of action in inhibiting the 15-LOX pathway to prevent ferroptosis.

Pharmacokinetics and Preclinical Data Summary

Pharmacokinetic studies of this compound have been conducted in both preclinical animal models and humans.

Table 1: Summary of Preclinical Pharmacokinetic and Safety Data for this compound

| Parameter | Species | Finding | Citation |

| Oral Bioavailability | Mice, Rats, Monkeys | Orally bioavailable in all nonclinical studies. | [3] |

| Brain Distribution | Mice | Well-distributed into brain tissues with a brain-to-plasma ratio of approximately 10-fold. | [3] |

| Safety | Rats, Monkeys | Favorable nonclinical safety data from 28-day repeat-dose studies. | [3] |

| NOAEL (No-Observed-Adverse-Effect-Level) | Rats | 100 mg/kg | [3] |

Table 2: Summary of Phase 1 Human Pharmacokinetic Data for this compound (Single Ascending Dose)

| Dose | Time to Maximum Plasma Concentration (Tmax) | Terminal Half-life (t1/2) |

| 100-1000 mg | ~4 hours | 20-25.3 hours |

Data from a study in healthy volunteers.[8][9]

Table 3: Summary of Phase 1 Human Pharmacokinetic Data for this compound (Multiple Ascending Doses)

| Dose | Apparent Clearance | Terminal Half-life (t1/2) |

| 150-500 mg (once or twice daily) | Reduced | ≥33 hours |

Data from a study in healthy volunteers.[8][9]

In Vivo Experimental Protocols

While specific in vivo efficacy studies for this compound in animal models of diseases other than ALS have not been extensively published, the following protocols are based on established experimental designs for 15-LOX inhibitors in relevant disease models and can be adapted for this compound.

Protocol 1: Evaluation of this compound in a Mouse Model of Ischemic Stroke

This protocol is adapted from studies using other 12/15-LOX inhibitors in rodent models of cerebral ischemia.

Objective: To assess the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (PTC857)

-

Vehicle (e.g., sesame oil, as used in human studies, or a mix of DMSO, PEG400, and saline)

-

Isoflurane for anesthesia

-

Surgical instruments for tMCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis

-

Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Experimental Workflow:

Caption: Experimental workflow for evaluating this compound in a mouse model of ischemic stroke.

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

-

Baseline Behavioral Testing: Conduct baseline behavioral tests (e.g., neurological deficit score, rotarod performance) to establish a pre-surgical baseline.

-

tMCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 60 minutes), followed by reperfusion.

-

Treatment Administration:

-

Prepare this compound in a suitable vehicle.

-

Administer this compound or vehicle to the mice. The route of administration can be intraperitoneal (i.p.) or oral (p.o.), and the timing can be at the onset of reperfusion or shortly after.

-

Dosing can be guided by the rat NOAEL of 100 mg/kg, with a suggested starting dose range of 10-50 mg/kg.

-

-

Post-stroke Assessment:

-

Behavioral Testing: Evaluate neurological function at various time points post-stroke (e.g., 24, 48, and 72 hours).

-

Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the animals, and stain brain slices with TTC to measure the infarct volume.

-

Biomarker Analysis: Collect brain tissue for analysis of markers of oxidative stress (e.g., malondialdehyde), ferroptosis (e.g., GPX4 expression), and inflammation.

-

Protocol 2: Evaluation of this compound in a Rat Model of Inflammatory Pain

This protocol is based on studies investigating the role of 12/15-LOX in inflammatory processes.

Objective: To determine the anti-inflammatory and analgesic effects of this compound in a carrageenan-induced paw edema model in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (PTC857)

-

Vehicle

-

1% Carrageenan solution in saline

-

Plethysmometer for measuring paw volume

-

Von Frey filaments for assessing mechanical allodynia

Experimental Workflow:

Caption: Workflow for assessing the anti-inflammatory effects of this compound in a rat model.

Procedure:

-

Animal Acclimatization and Baseline Measurements: Acclimatize rats and measure baseline paw volume and mechanical withdrawal thresholds.

-

This compound Administration: Administer this compound or vehicle at a selected dose (e.g., 10-100 mg/kg, p.o. or i.p.) 30-60 minutes before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Assessment of Inflammation and Pain:

-

Paw Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours).

-

Mechanical Allodynia: Assess the paw withdrawal threshold to von Frey filaments at the same time points.

-

-

Tissue Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of inflammatory markers (e.g., cytokines, myeloperoxidase activity) and 15-LOX expression/activity.

Data Interpretation and Considerations

-

Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal effective dose of this compound in the chosen animal model.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlating the pharmacokinetic profile of this compound with its pharmacodynamic effects (e.g., target engagement, biomarker modulation) is crucial for understanding its in vivo activity.

-

Biomarker Analysis: The selection of appropriate biomarkers is key to demonstrating target engagement and the mechanism of action. This may include markers of oxidative stress, lipid peroxidation, ferroptosis, and inflammation.

-

Choice of Animal Model: The selection of the animal model should be based on the specific research question and the known or hypothesized role of 15-LOX and ferroptosis in the disease pathology.

-

Off-Target Effects: As with any pharmacological inhibitor, it is important to consider potential off-target effects. This compound is a weak inhibitor of CYP1A2 and 2B6 at higher concentrations.[2]

These application notes and protocols are intended to serve as a starting point for researchers interested in utilizing this compound as a tool to investigate the roles of 15-LOX and ferroptosis in various pathological conditions. The experimental design should be optimized based on the specific scientific objectives and institutional guidelines.

References

- 1. First‐in‐Human Studies of Pharmacokinetics and Safety of this compound (PTC857), a Novel 15‐Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alsnewstoday.com [alsnewstoday.com]

- 3. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of 12/15-lipoxygenase reduces orthodontically induced root resorption in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. mndassociation.org [mndassociation.org]

- 9. This compound (PTC857) / PTC Therap [delta.larvol.com]

Measuring Utreloxastat Efficacy in Neuronal Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Utreloxastat (PTC857) is an investigational drug that acts as a potent inhibitor of lipoxygenases, enzymes that play a critical role in the inflammatory cascade and oxidative stress.[1][2][3] Specifically, this compound targets 15-lipoxygenase (15-LOX), and by extension, influences pathways related to 5-lipoxygenase (5-LOX), which are implicated in the production of leukotrienes and other inflammatory mediators.[1][2][3] These pathways are increasingly recognized for their role in the pathophysiology of neurodegenerative diseases, where neuroinflammation and oxidative damage are key contributors to neuronal cell death.[4][5][6][7]

The inhibition of these enzymatic pathways presents a promising therapeutic strategy for mitigating neuronal damage. This compound is designed to block the action of 15-LOX, thereby reducing oxidative stress and preventing motor neuron death.[1] Preclinical studies have suggested the potential of lipoxygenase inhibitors in protecting neuronal cells from various insults.[5][6][8][9]

These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in neuronal cell lines. The protocols detailed below will enable the systematic evaluation of its neuroprotective effects by measuring key indicators of cell viability, oxidative stress, and inflammation.

Key Experimental Parameters

The following table summarizes the core assays for evaluating the efficacy of this compound in neuronal cell lines.

| Parameter | Assay | Principle | Endpoint Measurement |

| Cell Viability | MTT Assay | Conversion of tetrazolium salt (MTT) to formazan by metabolically active cells. | Colorimetric reading (absorbance at 570 nm) |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. | Colorimetric reading (absorbance at 490 nm) | |

| Oxidative Stress | TBARS Assay | Quantification of malondialdehyde (MDA), a major product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA). | Colorimetric reading (absorbance at 532 nm) |

| ROS Assay (e.g., DCFDA) | Measurement of intracellular reactive oxygen species (ROS) using a fluorescent probe that becomes fluorescent upon oxidation. | Fluorescence intensity (Ex/Em ~485/535 nm) | |

| Inflammation | Cytokine Quantification (ELISA) | Enzyme-linked immunosorbent assay to measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant. | Colorimetric, fluorometric, or luminescent reading |

| Nitric Oxide (NO) Assay (Griess Reagent) | Measurement of nitrite, a stable product of NO, in the culture medium. | Colorimetric reading (absorbance at 540 nm) |

Signaling Pathways and Experimental Workflow

5-Lipoxygenase (5-LOX) Signaling Pathway

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A generalized workflow for evaluating the neuroprotective effects of this compound.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[4][10]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22)

-

Complete culture medium

-

This compound

-

Stress-inducing agent (e.g., glutamate, hydrogen peroxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed neuronal cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Induce cellular stress by adding the chosen stress-inducing agent (e.g., 5 mM glutamate for HT22 cells). Include appropriate controls (untreated cells, cells with stressor only, cells with this compound only).

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

Oxidative Stress Assessment: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures lipid peroxidation by quantifying malondialdehyde (MDA).[11][12]

Materials:

-

Treated neuronal cells (from the experimental setup described above)

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Butylated hydroxytoluene (BHT)

-

MDA standard

-

Microcentrifuge tubes

-

Water bath

-

Microplate reader or spectrophotometer

Procedure:

-

After treatment, harvest the cells and wash them with ice-cold PBS.

-

Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer containing BHT to prevent further oxidation.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

To 200 µL of the supernatant, add 200 µL of 10% TCA and 400 µL of 0.67% TBA.

-

Incubate the mixture in a boiling water bath for 20 minutes.

-

Cool the samples on ice and centrifuge at 3,000 x g for 15 minutes.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance at 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Inflammation Assessment: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for measuring pro-inflammatory cytokines in the cell culture supernatant.[13][14] Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) should be used according to the manufacturer's instructions.

Materials:

-

Cell culture supernatant (collected from the experimental setup)

-

Commercially available ELISA kit for the cytokine of interest

-

Wash buffer

-

Detection antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Collect the cell culture supernatant after the treatment period and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

-

Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight at 4°C.

-

Wash the plate with wash buffer.

-

Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-